InhA Inhibitory Potency: Meta-Methyl vs. Meta-Halogen and Unsubstituted Comparators
Compound s10 (1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide) inhibits M. tuberculosis InhA with an IC₅₀ of 16.79 ± 0.54 μM in a direct enzyme inhibition assay. This represents a modest 1.6-fold reduction in potency relative to the unsubstituted phenyl lead compound s1 (IC₅₀ = 10.66 ± 0.51 μM), but a 19-fold reduction compared to the meta-bromo analog s4 (IC₅₀ = 0.89 ± 0.05 μM) and a 12-fold reduction compared to the meta-chloro analog s6 (IC₅₀ = 1.35 ± 0.05 μM) [1]. The most potent disubstituted analog in the series, d11 (3,5-dichloro), achieves an IC₅₀ of 0.39 ± 0.01 μM, representing a 43-fold greater potency than s10 [1].
| Evidence Dimension | InhA enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 16.79 ± 0.54 μM (Compound s10; meta-methyl substituent) |
| Comparator Or Baseline | s1 (unsubstituted): 10.66 ± 0.51 μM; s4 (3-Br): 0.89 ± 0.05 μM; s6 (3-Cl): 1.35 ± 0.05 μM; s11 (3-CF₃): 3.51 ± 0.09 μM; s12 (3-NO₂): 10.59 ± 0.48 μM; d11 (3,5-diCl): 0.39 ± 0.01 μM |
| Quantified Difference | s10 vs. s1: 1.6-fold less potent; s10 vs. s4: 18.9-fold less potent; s10 vs. s6: 12.4-fold less potent; s10 vs. d11: 43.1-fold less potent |
| Conditions | NADH-dependent InhA enzyme inhibition assay using 2-trans-dodecenoyl-CoA as substrate; fluorimetric detection; pH and temperature as per He et al. (2006) |
Why This Matters
The moderate potency of s10 makes it a valuable mid-range reference compound in SAR series spanning ~40-fold activity range, enabling detection of both potency-enhancing and potency-diminishing structural modifications that might be missed with the most potent analogs.
- [1] He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. Table 1. View Source
